2-decanoyl-N-(2-ethoxyphenyl)hydrazinecarboxamide
Overview
Description
2-decanoyl-N-(2-ethoxyphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C19H31N3O3 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.23654186 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
2-Decanoyl-N-(2-ethoxyphenyl)hydrazinecarboxamide and related compounds are primarily involved in the synthesis and structural characterization of new chemical entities. For instance, research into the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives reveals the structural diversity achievable by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, showcasing the compound's utility in creating novel structures with potential biological activities (Hassan, Hafez, & Osman, 2014).
Biological Activity
The synthetic versatility of compounds like this compound extends to their potential biological applications. For example, the synthesis and evaluation of compounds for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential therapeutic applications of these compounds in cancer research. The structural basis for these activities is laid out through comprehensive elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR, which are pivotal in understanding the compounds' mechanisms of action (Hassan, Hafez, & Osman, 2014).
Environmental and Sensor Applications
Moreover, the chemical properties of this compound derivatives have been exploited in environmental monitoring and sensor technologies. The design of a ratiometric fluorescent probe for the detection of N2H4 illustrates the use of similar compounds in developing sensitive and selective sensors for hazardous substances. Such applications are crucial for ecological safety and human health, emphasizing the importance of these compounds beyond pharmaceuticals (Zhu et al., 2019).
Coordination Chemistry and Antimicrobial Activity
The reactivity of this compound with metal ions has been explored to synthesize coordination compounds with potential antimicrobial properties. Such studies provide insights into the multifaceted applications of these compounds, from materials science to medicinal chemistry. The antimicrobial and antifungal activities of these coordination compounds against various pathogens underscore the broad spectrum of utility and contribute to the development of new antimicrobial agents (Gulea et al., 2019).
Properties
IUPAC Name |
1-(decanoylamino)-3-(2-ethoxyphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-3-5-6-7-8-9-10-15-18(23)21-22-19(24)20-16-13-11-12-14-17(16)25-4-2/h11-14H,3-10,15H2,1-2H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZYODGHGSYPSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NNC(=O)NC1=CC=CC=C1OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.